Ns-EDA*HCl

Description

Ns-EDA·HCl, systematically named 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride, is a carbodiimide reagent widely utilized in organic synthesis and biochemistry for coupling reactions. Its molecular formula is C₇H₁₈ClN₃, with a molecular weight of 179.69 g/mol . Structurally, it consists of a carbodiimide core functionalized with ethyl and dimethylaminopropyl groups, stabilized as a hydrochloride salt. This compound is critical in activating carboxylic acids for conjugation with amines, forming amide or peptide bonds in applications such as protein crosslinking, polymer synthesis, and bioconjugate chemistry .

Key properties include:

- Solubility: Highly water-soluble due to its hydrochloride form, enabling use in aqueous reaction systems.

- Reactivity: Acts as a zero-length crosslinker, facilitating reactions without introducing spacer molecules.

- Applications: Used in peptide synthesis, antibody labeling, and nucleic acid modifications .

Properties

IUPAC Name |

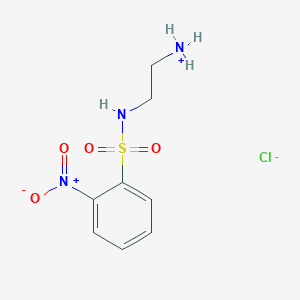

2-[(2-nitrophenyl)sulfonylamino]ethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S.ClH/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13;/h1-4,10H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWOSYWRSUZSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ns-EDA*HCl typically involves the reaction of 2-nitrophenylsulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-nitrophenylsulfonyl chloride and ethylamine.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Ns-EDA*HCl may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ns-EDA*HCl undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonylamino group under mild conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Ns-EDA*HCl has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ns-EDA*HCl involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the sulfonylamino group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ns-EDA·HCl belongs to the carbodiimide class of coupling agents. Below is a comparative analysis with structurally or functionally related compounds, based on available data and general chemical knowledge:

2.1. Ethyl-Nα-Dodecanyl-L-Arginate HCl (LAE)

- Structural Differences : LAE is an arginine-derived cationic surfactant, whereas Ns-EDA·HCl is a carbodiimide. LAE features a long alkyl chain (dodecanyl) and an ethyl-arginine moiety, making it amphiphilic .

- Functional Contrast: LAE is primarily antimicrobial, disrupting microbial membranes, while Ns-EDA·HCl is a non-biological coupling agent .

- Applications : LAE is used in food preservation and cosmetics, whereas Ns-EDA·HCl is restricted to synthetic chemistry .

2.2. Other Carbodiimide Reagents

While specific data on analogs like DCC (Dicyclohexylcarbodiimide) or DIC (Diisopropylcarbodiimide) are absent in the provided evidence, general comparisons can be inferred:

- Solubility: Ns-EDA·HCl’s hydrochloride salt enhances water solubility, unlike non-ionic carbodiimides (e.g., DCC), which require organic solvents .

- Byproduct Removal : Ns-EDA·HCl forms water-soluble urea byproducts, simplifying purification compared to DCC, which generates insoluble dicyclohexylurea .

- Toxicity : Ns-EDA·HCl is less toxic than DCC, which is a skin irritant and hazardous to handle .

2.3. Hydrochloride Salts in General

- Acidity : Like HCl, Ns-EDA·HCl contributes to acidic reaction conditions. However, its role is distinct from simple mineral acids (e.g., HCl in aqueous solutions) due to its dual function as both a proton source and coupling agent .

Research Findings and Data

Table 1: Key Properties of Ns-EDA·HCl vs. LAE

Table 2: Functional Comparison with Other Carbodiimides

| Parameter | Ns-EDA·HCl | DCC (Theoretical Comparison) |

|---|---|---|

| Solubility | High in water | Insoluble in water |

| Byproduct Handling | Easy (aqueous removal) | Difficult (filtration needed) |

| Reaction Medium | Aqueous/organic | Organic only |

| Cost | Moderate | Low |

Critical Analysis of Evidence

The provided evidence lacks direct comparative studies between Ns-EDA·HCl and other carbodiimides. However, its structural and functional uniqueness is evident:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.